N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

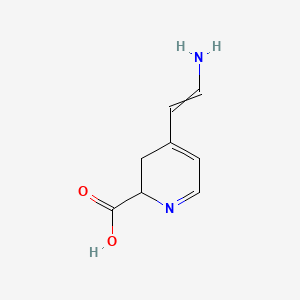

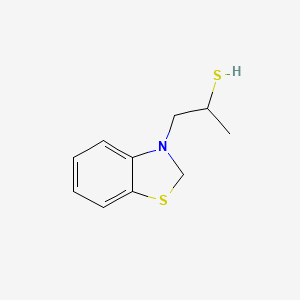

“N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide” is a chemical compound used for proteomics research . It’s also known as “3-tert-Butyldimethylsilyloxy-2,2-dimethyl-1-oxobutoxyl-2,5-pyrrolidinedione” and "3-tert-Butyldimethylsilyloxy-2,2-dimethylbutanoic Acid N-Hydroxysuccinimide Ester".

Aplicaciones Científicas De Investigación

Radiolabeling in Positron Emission Tomography (PET)

N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) is a prosthetic group used in the radiolabeling of proteins for PET imaging. Its reactive nature allows it to be used in place of the 'gold-standard' prosthetic group, [18F]SFB, for protein 18F-labeling. It can be synthesized through a simpler and faster process, offering high specific activities and suitability for in vivo applications (Kostikov et al., 2012).

Control of Axial Chirality

N-(2-t-butylphenyl)succinimides have been used in the remote control of axial chirality through vinylogous Michael addition. This method results in atropisomeric succinimides with two adjacent stereocenters, demonstrating the potential for creating chiral compounds with specific configurations (Di Iorio et al., 2014).

Synthesis of Atropisomeric Succinimides

The Michael addition of oxindoles to N-(2-tert-butylphenyl)maleimides allows the efficient synthesis of axially chiral succinimides with quaternary and tertiary stereocenters. This process highlights the ability to manipulate complex molecular structures for creating specific stereocenters (Di Iorio et al., 2017).

Crystal Structure-Reactivity Correlations

The crystal structure of N-(tert-butyl)succinimide reveals insights into intramolecular hydrogen atom abstraction, which is crucial for understanding the reactivity and formation of certain compounds in the solid state. This research aids in understanding the structural requirements for chemical reactions (Fu et al., 1994).

Synthesis of O-Succinimidyl Derivatives

O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, derived from α-amino acids, have been synthesized using ultrasound acceleration. This method highlights a novel approach to the synthesis of carbamates, showing the potential of using alternative energy sources in chemical synthesis (Sureshbabu et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJZQTOBJOVMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)

![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)